

Comparative Analysis of Substituted Benzylamine Derivatives as Anti-Tuberculosis Agents

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Compound of Interest

Compound Name: *N*-Methyl-3,4-dimethylbenzylamine

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This guide provides a detailed comparative analysis of a series of substituted benzylamine derivatives for their potential as anti-tuberculosis agents. The following sections present quantitative biological data, comprehensive experimental protocols, and visualizations of the key workflows and structure-activity relationships to aid in the understanding and future development of this class of compounds. The data presented is based on a study evaluating the efficacy of these derivatives against *Mycobacterium tuberculosis* H37Rv and their toxicity against mammalian cells.^{[1][2][3]}

Data Presentation: Biological Activity and Cytotoxicity

The anti-mycobacterial activity and cytotoxicity of the synthesized benzylamine derivatives were evaluated to determine their therapeutic potential. The minimum inhibitory concentration (MIC90), the concentration required to inhibit 90% of *M. tuberculosis* H37Rv growth, was determined. Additionally, the half-maximal inhibitory concentration (IC50) against Chinese Hamster Ovarian (CHO) cells was assessed to gauge cytotoxicity. A higher selectivity index (IC50/MIC90) is indicative of a more promising therapeutic candidate.

Compound ID	Substituent R1	Substituent R2	MIC90 (µM) vs. M. tuberculosis H37Rv	IC50 (µM) vs. CHO Cells	Selectivity Index (IC50/MIC90)
1a	H	Phenyl	>125	>50	-
1b	H	Benzyl	27.83	>50	>1.80
1c	H	2-picolyl	26.57	12.45	0.47
1d	H	2-fluorophenyl	25.43	>50	>1.97
1m	H	5-fluoro-2-iodophenyl	20.64	>50	>2.42
1n	H	3,5-dichlorophenyl	20.67	>50	>2.42
2a	5-Bromo	Phenyl	24.56	>50	>2.04
2b	5-Bromo	Benzyl	23.98	>50	>2.08
2c	5-Bromo	2-picolyl	20.97	>50	>2.38
2e	5-Bromo	2-iodophenyl	20.12	>50	>2.48
2f	5-Bromo	4-fluorophenyl	Inactive	>50	-
2g	5-Bromo	4-iodophenyl	20.39	>50	>2.45
3a	5-Iodo	Phenyl	22.87	>50	>2.19
3b	5-Iodo	Benzyl	22.12	>50	>2.26
3c	5-Iodo	2-picolyl	21.98	12.45	0.57
3d	5-Iodo	2-fluorophenyl	21.54	47.28	2.20
3h	5-Iodo	2-bromo-5-fluorophenyl	21.12	8.80	0.42

3i	5-Iodo	4-methoxyphenyl	21.89	44.98	2.05
3j	5-Iodo	2-bromo-4-methylphenyl	21.54	48.00	2.23
3l	5-Iodo	3,5-dichlorophenyl	20.59	>50	>2.43

Note: This table presents a selection of the 36 compounds evaluated in the source study to highlight key structure-activity relationships. The full dataset can be found in the cited literature.

[1]

Experimental Protocols

General Synthesis of Substituted Benzylamine

Derivatives

The benzylamine derivatives were synthesized via a reductive amination reaction.[1][4]

- Reaction Setup: A mixture of the appropriately substituted 2-hydroxy-3-ethoxybenzaldehyde (1 equivalent) and a primary amine (1 equivalent) was stirred in methanol.
- Reduction: The reaction was allowed to proceed for 18 hours before being reduced with sodium borohydride.
- Quenching and Extraction: The reaction was quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.
- Purification: The combined organic fractions were dried with anhydrous sodium sulphate, and the solvent was removed. The resulting crude product was purified by flash silica gel column chromatography.

Anti-Mycobacterium tuberculosis Activity Assay (MIC90 Determination)

The minimum inhibitory concentration (MIC) of the synthesized compounds against *Mycobacterium tuberculosis* H37Rv was determined using a broth microdilution method.[5][6]
[7]

- Culture Preparation: *M. tuberculosis* H37Rv was grown on a suitable solid medium, and a bacterial suspension was prepared in sterile saline with 0.05% Tween 80. The suspension was homogenized and adjusted to a 0.5 McFarland standard.
- Drug Dilution: Test compounds were serially diluted in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol in a 96-well microtiter plate.
- Inoculation: Each well was inoculated with the bacterial suspension to achieve a final concentration of approximately 10^5 CFU/mL.
- Incubation: The plates were sealed and incubated at 37°C for 7-21 days, until visible growth was observed in the drug-free control wells.
- MIC Determination: The MIC90 was defined as the lowest concentration of the compound that inhibited at least 90% of the visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds was evaluated against Chinese Hamster Ovarian (CHO) cells using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]
[10][11]

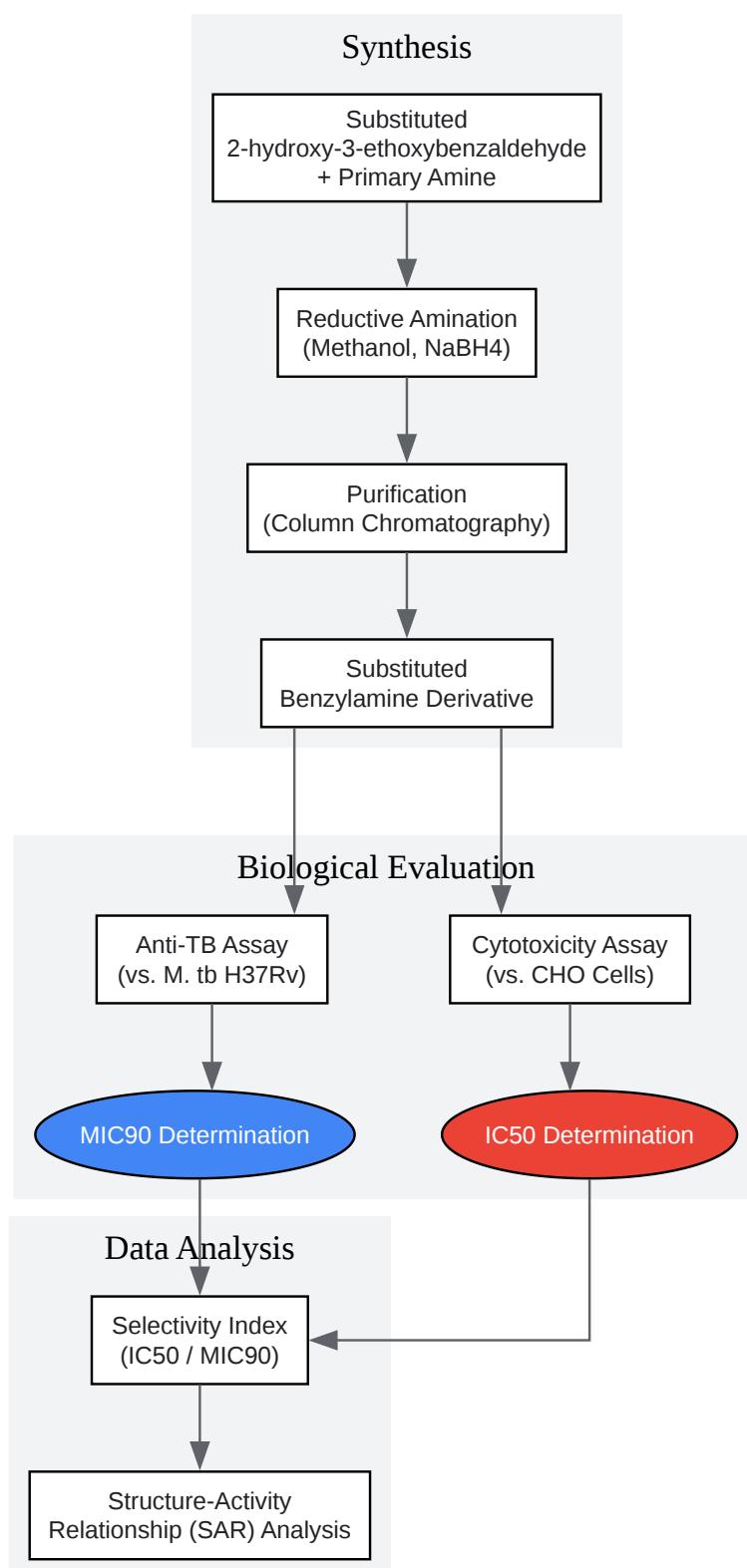
- Cell Seeding: CHO cells were seeded in a 96-well plate and incubated for 24 hours to allow for cell attachment.
- Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
- MTT Addition: After the incubation period, the medium was removed, and MTT solution (0.5 mg/mL) was added to each well. The plate was incubated for 4 hours at 37°C.

- Formazan Solubilization: The MTT solution was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
- Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, was calculated from the dose-response curves.

Visualizations

Experimental Workflow

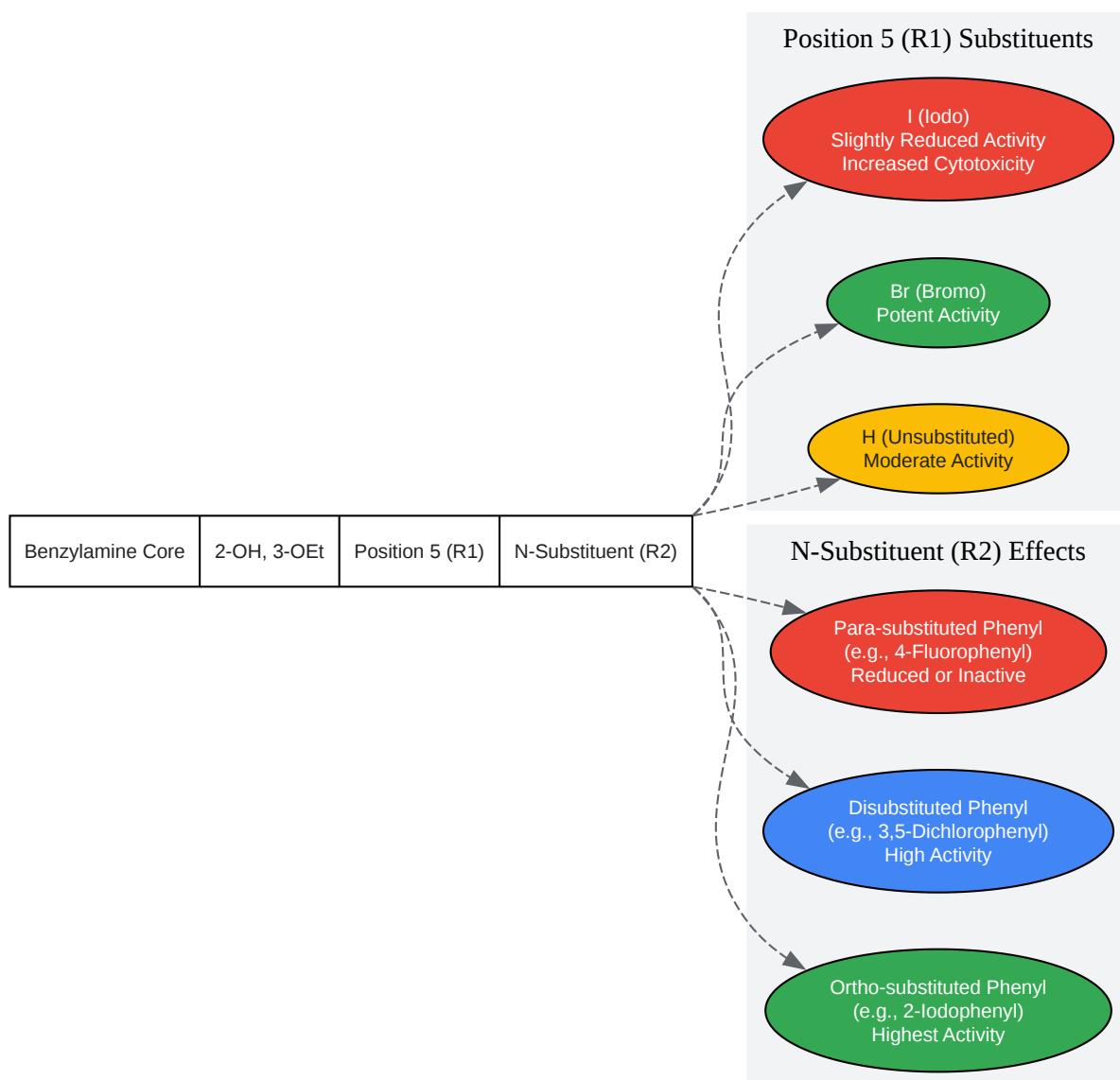
The following diagram illustrates the general workflow from the synthesis of the benzylamine derivatives to their biological evaluation.

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General workflow for synthesis and biological evaluation.

Structure-Activity Relationship (SAR) Summary

The following diagram summarizes the key structure-activity relationships observed in the study.



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Key structure-activity relationship observations.

Comparative Discussion

The study of these substituted benzylamine derivatives reveals several key insights into their potential as anti-tuberculosis agents.

- Effect of Substitution on the Benzylamine Core (R1): Halogen substitution at the 5-position of the benzylamine ring generally enhances anti-mycobacterial activity compared to the unsubstituted analogs.^[1] Compounds with a 5-bromo substituent, such as 2c and 2e, were among the most potent against *M. tuberculosis*.^[1] While 5-iodo substitution also conferred good activity, it was associated with an increase in cytotoxicity in some cases (e.g., 3c, 3h), leading to a lower selectivity index.^[1]
- Effect of N-Substituents (R2): The nature of the substituent on the amine nitrogen played a crucial role in determining the anti-tuberculosis potency. Ortho-substituted phenyl groups on the nitrogen generally resulted in the most active compounds, as seen with 2e (2-iodophenyl).^[1] Disubstituted phenyl rings, such as the 3,5-dichlorophenyl group in 1n and 3l, also led to high activity.^[1] In contrast, para-substitution on the phenyl ring tended to reduce or abolish activity, with the 4-fluorophenyl derivative 2f being inactive.^[1]
- Cytotoxicity and Selectivity: The majority of the tested compounds exhibited low cytotoxicity against CHO cells, with IC₅₀ values greater than 50 μ M.^[1] However, a few derivatives, particularly those with a 5-iodo substituent and a picolyl or substituted phenyl group at the nitrogen, showed moderate cytotoxicity, which is a critical consideration for further development.^[1] The most promising compounds, such as 2e, 1m, and 3l, demonstrated both high potency against *M. tuberculosis* and low cytotoxicity, resulting in favorable selectivity indices.^[1]

In conclusion, this comparative analysis highlights a promising class of substituted benzylamine derivatives with significant anti-tuberculosis activity. The structure-activity relationship data suggests that a 5-bromo substituent on the benzylamine core combined with an ortho- or di-substituted phenyl group on the nitrogen is a favorable combination for potent and selective inhibition of *M. tuberculosis*. These findings provide a strong foundation for the further optimization of this scaffold in the development of novel anti-tuberculosis therapeutics.

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